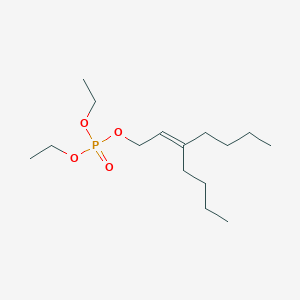
CID 71372661
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71372661” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Chemical Reactions Analysis
CID 71372661 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.
Scientific Research Applications
CID 71372661 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, nucleic acids, or other biomolecules. In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, this compound could be used in the development of new materials, pharmaceuticals, or other chemical products.
Mechanism of Action
The mechanism of action of CID 71372661 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, this compound may bind to a particular protein or enzyme, altering its activity and thereby modulating a specific biological pathway. The exact molecular targets and pathways involved would depend on the specific structure and properties of the compound.
Comparison with Similar Compounds
CID 71372661 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their specific chemical properties or biological activities. For example, compounds with similar molecular frameworks may exhibit different reactivity or selectivity in chemical reactions. The comparison of this compound with similar compounds can provide insights into its unique characteristics and potential advantages in various applications.
Properties
CAS No. |
63443-86-7 |
|---|---|
Molecular Formula |
C12H9Cl3N2OTe |
Molecular Weight |
431.2 g/mol |
InChI |
InChI=1S/C12H9Cl3N2O.Te/c1-17(2)12(18)11-10(15)9(14)8-6(13)4-3-5-7(8)16-11;/h3-5H,1-2H3; |
InChI Key |
PDWSUOJWENFZSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC2=C(C(=CC=C2)Cl)C(=C1Cl)Cl.[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
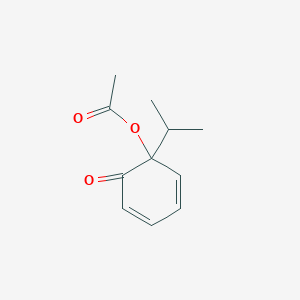
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
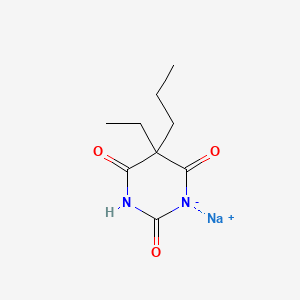

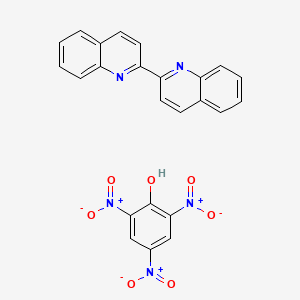
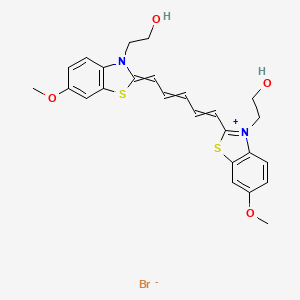
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
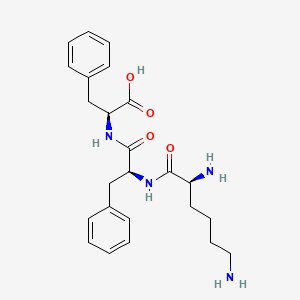
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
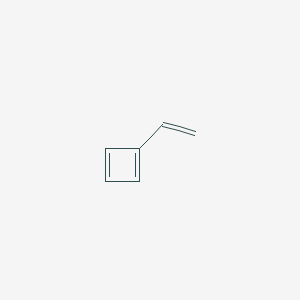
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

